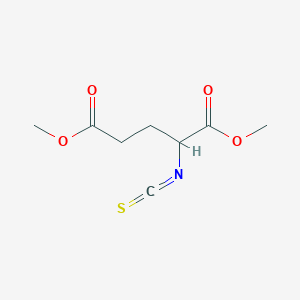

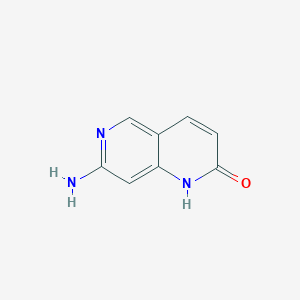

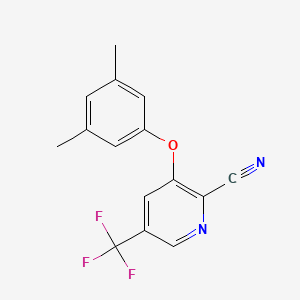

7-Amino-1,6-naphthyridin-2(1H)-one

説明

7-Amino-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered interest due to its potential pharmaceutical applications. It serves as a building block for various biologically active compounds, including cardiotonic drugs, protein kinase inhibitors, and neuroprotective agents . The compound's derivatives have been explored for their antiproliferative activity against cancer cell lines, particularly breast cancer .

Synthesis Analysis

The synthesis of related naphthyridinone compounds involves convenient methods such as glycerol condensation, as seen in the preparation of 7H-Naphtho[1,8-gh]quinolin-7-one . Additionally, regioselective palladium-catalyzed cross-coupling reactions have been employed to synthesize functionalized 1,6-naphthyridin-2(1H)-one derivatives, which have shown promising biological activities .

Molecular Structure Analysis

The molecular structure of 1,6-naphthyridin-2(1H)-one derivatives has been characterized using techniques such as X-ray diffraction analysis. For instance, the crystal structure of a derivative with antiproliferative activity was elucidated, revealing the arrangement of its molecular framework . The NMR spectra of related compounds have also been measured, indicating the presence of rapid interchange between two equivalent α-enone structures .

Chemical Reactions Analysis

Derivatives of 1,6-naphthyridin-2(1H)-one have been used as scaffolds for further functionalization. For example, the synthesis of urea, imidazolium salt, azide, and triazole derivatives from a 2-amino-5,7-dimethyl-1,8-naphthyridine scaffold has been reported . These derivatives have been investigated for their anion recognition abilities, particularly towards fluoride ions, demonstrating the compound's versatility in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Amino-1,6-naphthyridin-2(1H)-one derivatives are influenced by their molecular structure and functional groups. The interaction with fluoride ions, for instance, has been studied using 1H NMR and UV-Vis spectroscopy, revealing specific changes in spectroscopic properties upon binding . Theoretical studies such as DFT calculations support the understanding of these interactions and the sensing mechanism involved .

科学的研究の応用

c-Met Kinase Inhibition

7-Amino-1,6-naphthyridin-2(1H)-one derivatives have been studied for their role as c-Met kinase inhibitors. Specifically, the incorporation of a cyclic urea pharmacophore into the 1,6-naphthyridine framework, through conformational constraining, led to the discovery of a new class of c-Met kinase inhibitors. These derivatives exhibit potent inhibitory activity against TPR-Met phosphorylation and cell proliferation in certain cancer cells at low micromolar concentrations (Wang et al., 2013).

Protein Tyrosine Kinase Inhibition

7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, related to the 7-Amino-1,6-naphthyridin-2(1H)-one motif, are identified as selective inhibitors of protein tyrosine kinases, particularly c-Src. These compounds showed a high degree of correlation of activities against different kinases, with c-Src being generally the most sensitive to structural changes (Thompson et al., 2000).

Biomedical Applications

The biomedical applications of 1,6-naphthyridin-2(1H)-ones are vast. This group of compounds includes ligands for various receptors in the body. Over 17,000 compounds within this family have been identified in scientific literature, most of which are included in patents. These compounds are highly diverse in terms of their substituents and have been synthesized through various methods (Oliveras et al., 2021).

Structural Characterization and Antiproliferative Activity

Some derivatives of 7-Amino-1,6-naphthyridin-2(1H)-one, such as N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, have been structurally characterized and exhibit antiproliferative activity towards breast cancer cell lines. The structural properties of these derivatives can be significant in the development of novel pharmaceutical compounds (Guillon et al., 2017).

Application in Biomolecular Interactions

The incorporation of fluorescent amino acids derived from 1,6-naphthyridin-2(1H)-one based fluorophores into peptides has been used for the ratiometric detection of biomolecular interactions. This demonstrates the compound's potential in bioanalytical and diagnostic applications, especially in sensing changes in protein interactions (Yokoo et al., 2019).

特性

IUPAC Name |

7-amino-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKPBYJUVGZAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=CC(=NC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-1,6-naphthyridin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B3034693.png)

![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)

![2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B3034703.png)

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)